3-((tetrahydro-2H-pyran-4-yl)oxy)piperidine structural analysis
3-((tetrahydro-2H-pyran-4-yl)oxy)piperidine structural analysis
An In-depth Technical Guide to the Structural Analysis of 3-((tetrahydro-2H-pyran-4-yl)oxy)piperidine
Abstract
The 3-((tetrahydro-2H-pyran-4-yl)oxy)piperidine scaffold represents a confluence of two of the most privileged heterocyclic motifs in modern medicinal chemistry: the piperidine and the tetrahydropyran (THP) rings.[1][2] The piperidine ring is a cornerstone in the design of central nervous system (CNS) agents, antivirals, and antihypertensives, while the THP moiety is frequently employed to enhance solubility, modulate lipophilicity, and serve as a stable surrogate for more metabolically labile groups.[3][4] This guide provides a comprehensive framework for the definitive structural analysis of this hybrid scaffold, moving beyond routine data reporting to offer a deep, mechanistic understanding of the analytical choices involved. It is intended for researchers and drug development professionals who require not just a structural confirmation, but a thorough characterization of stereochemistry, conformation, and physicochemical properties to drive informed decision-making in their discovery programs.
The Strategic Importance of the Piperidine-THP Ether Scaffold
The strategic value of combining these two saturated heterocycles via an ether linkage lies in the creation of a three-dimensional structure with a defined vector for substitution. This scaffold is not merely a sum of its parts; the ether linkage introduces specific conformational constraints and electronic features that are critical to its function as a pharmacophore. Understanding its structure in meticulous detail is therefore a prerequisite for successful structure-activity relationship (SAR) studies.
Synthesis and Stereochemical Considerations
A robust structural analysis begins with an understanding of the molecule's synthetic origin. A common and efficient route to this scaffold is via a Williamson ether synthesis or a Mitsunobu reaction between 3-hydroxypiperidine (often N-protected) and 4-hydroxytetrahydropyran.
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Synthetic Pathway Overview:
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Protection: The secondary amine of piperidine is typically protected (e.g., with a Boc group) to prevent N-alkylation.
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Coupling: The protected 3-hydroxypiperidine is coupled with 4-hydroxytetrahydropyran or a derivative under appropriate conditions (e.g., NaH for Williamson; DEAD/PPh₃ for Mitsunobu).
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Deprotection: Removal of the protecting group yields the target compound.
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The primary stereochemical consideration arises from the chirality at the C3 position of the piperidine ring. The use of racemic, (R)-, or (S)-3-hydroxypiperidine will result in the corresponding racemic or enantiomerically pure product. The tetrahydropyran-4-ol starting material is achiral.
Caption: A logical workflow for comprehensive structural analysis.
Mass Spectrometry (MS)
Mass spectrometry serves as the initial checkpoint, providing the molecular weight (MW) and, with high resolution, the elemental composition.
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Causality of Technique Choice: Electrospray Ionization (ESI) in positive mode is the preferred method. The basic secondary amine of the piperidine ring is readily protonated to form a stable [M+H]⁺ ion, making it highly sensitive to ESI. [5][6]* Expected Fragmentation: The fragmentation pattern is dictated by the stability of the heterocyclic rings. Key fragmentation pathways include:
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Cleavage of the C-O ether bond.
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Ring-opening of the tetrahydropyran moiety, often involving the loss of small neutral molecules.
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α-cleavage adjacent to the piperidine nitrogen.
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| Analysis | Expected Result | Interpretation |
| Molecular Formula | C₁₀H₁₉NO₂ | --- |
| Monoisotopic Mass | 185.1416 u | --- |
| Low-Res ESI-MS | m/z = 186.1 [M+H]⁺ | Confirms molecular weight. |
| High-Res ESI-MS | m/z = 186.1494 [M+H]⁺ | Confirms elemental composition. |
| Key Fragments | m/z ≈ 100, 86, 85 | Corresponds to fragmentation of the piperidine and THP rings. |
Experimental Protocol: ESI-MS Analysis
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Sample Preparation: Prepare a ~1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and water with 0.1% formic acid. The acid ensures efficient protonation.
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Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
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Instrument Parameters (Positive Ion Mode):
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Capillary Voltage: 3.5 - 4.5 kV
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Cone Voltage: 20 - 40 V (adjust to control fragmentation)
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Source Temperature: 120 - 150 °C
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Desolvation Gas (N₂): Flow rate appropriate for the instrument.
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Data Acquisition: Acquire data over a mass range of m/z 50-500. For high-resolution analysis, use a TOF or Orbitrap mass analyzer.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. It validates the successful formation of the ether linkage and the presence of the secondary amine.
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Causality of Interpretation: The diagnostic region of the IR spectrum allows for the clear identification of N-H and C-O stretching vibrations, which are characteristic of the molecule's core structure. [7]
Frequency Range (cm⁻¹) Vibration Type Functional Group Interpretation 3300 - 3500 N-H Stretch Secondary Amine A single, medium-to-weak peak confirms the presence of the piperidine N-H. 2850 - 3000 C-H Stretch Aliphatic Strong, sharp peaks indicative of the numerous sp³ C-H bonds. 1085 - 1150 C-O-C Stretch Ether A strong, characteristic absorption confirming the ether linkage. [7] | 1560 - 1620 | N-H Bend | Secondary Amine | A medium-to-weak band, sometimes used for confirmation. [8]|
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the complete structural elucidation of 3-((tetrahydro-2H-pyran-4-yl)oxy)piperidine, providing unambiguous evidence of atomic connectivity and stereochemistry.
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Causality of Experimental Choices: A suite of NMR experiments is required for a self-validating assignment.
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¹H NMR: Provides information on the chemical environment and multiplicity of each proton.
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¹³C NMR: Identifies all unique carbon environments.
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COSY (Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) coupling networks within each ring system.
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HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon, definitively linking the ¹H and ¹³C assignments.
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Structure for NMR Assignment:
Caption: Numbering scheme for NMR spectral assignments.
Predicted NMR Data Summary (in CDCl₃)
| Position | Predicted ¹H Shift (ppm) | Multiplicity | Predicted ¹³C Shift (ppm) | Key HSQC/COSY Correlations |
| Piperidine Ring | ||||
| 2 | ~2.6-2.8 (ax), ~3.1-3.3 (eq) | m | ~46 | H2 ↔ H3, H2 ↔ C2 |
| 3 | ~3.6-3.8 | m | ~74 | H3 ↔ H2, H3 ↔ H4, H3 ↔ C3 |
| 4 | ~1.5-1.7 (ax), ~1.9-2.1 (eq) | m | ~32 | H4 ↔ H3, H4 ↔ H5, H4 ↔ C4 |
| 5 | ~1.4-1.6 (ax), ~1.8-2.0 (eq) | m | ~24 | H5 ↔ H4, H5 ↔ H6, H5 ↔ C5 |
| 6 | ~2.6-2.8 (ax), ~3.0-3.2 (eq) | m | ~46 | H6 ↔ H5, H6 ↔ C6 |
| NH | Variable (broad) | s | --- | --- |
| THP Ring | ||||
| 2' | ~3.4-3.6 (ax), ~3.9-4.1 (eq) | m | ~67 | H2' ↔ H3', H2' ↔ C2' |
| 3' | ~1.6-1.8 (ax), ~1.8-2.0 (eq) | m | ~31 | H3' ↔ H2', H3' ↔ H4', H3' ↔ C3' |
| 4' | ~3.7-3.9 | m | ~76 | H4' ↔ H3', H4' ↔ H5', H4' ↔ C4' |
| 5' | ~1.6-1.8 (ax), ~1.8-2.0 (eq) | m | ~31 | H5' ↔ H4', H5' ↔ H6', H5' ↔ C5' |
| 6' | ~3.4-3.6 (ax), ~3.9-4.1 (eq) | m | ~67 | H6' ↔ H5', H6' ↔ C6' |
Experimental Protocol: NMR Acquisition
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Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good first choice for its excellent solubilizing properties and minimal signal overlap.
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¹H NMR Acquisition:
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Spectrometer Frequency: ≥400 MHz for good signal dispersion.
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Scans: 8-16 scans.
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Pulse Program: Standard single pulse (zg30).
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Relaxation Delay (d1): 2-5 seconds.
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¹³C NMR Acquisition:
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Scans: 512-1024 scans (or more, as ¹³C is less sensitive).
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Pulse Program: Proton-decoupled (zgpg30).
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2D NMR (COSY & HSQC):
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Use standard Bruker pulse programs (e.g., cosygpqf, hsqcedetgpsisp2.3).
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Acquire sufficient increments in the indirect dimension (F1) for adequate resolution (e.g., 256-512).
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Data Processing: Process all spectra using appropriate software (e.g., TopSpin, Mnova). Apply Fourier transform, phase correction, and baseline correction. For 2D spectra, process both dimensions.
Conformational Analysis
The biological activity of this scaffold is intrinsically linked to its three-dimensional shape. Both the piperidine and tetrahydropyran rings exist predominantly in chair conformations to minimize strain. [9][10]
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Piperidine Ring: The piperidine ring undergoes rapid chair-chair interconversion. The key question is the conformational preference of the large tetrahydropyranyloxy substituent at C3. Due to its steric bulk, this group will have a strong preference for the equatorial position to avoid unfavorable 1,3-diaxial interactions. [9][11]* Tetrahydropyran Ring: Similarly, the THP ring exists as a chair. The connection to the piperidine ring is at an equatorial position relative to the THP ring's oxygen atom.
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Ether Linkage: The C3-O-C4' torsional angle is a key determinant of the overall molecular shape and the relative orientation of the two rings.
Caption: The highly favored diequatorial chair-chair conformation.
Computational modeling (e.g., using density functional theory, DFT) can be employed to calculate the energy difference between various conformers and to predict the most stable three-dimensional structure. This theoretical analysis, when combined with NMR data (specifically, coupling constants and NOE experiments), provides a validated model of the molecule's solution-state conformation.
Conclusion
The structural analysis of 3-((tetrahydro-2H-pyran-4-yl)oxy)piperidine is a multi-faceted process that requires the logical application of several complementary analytical techniques. By following the workflow outlined in this guide—beginning with mass spectrometry for molecular formula confirmation, proceeding to IR for functional group identification, and culminating in a detailed multi-dimensional NMR analysis—researchers can achieve an unambiguous structural and stereochemical assignment. This rigorous characterization is fundamental to understanding the molecule's properties and is an indispensable component of any drug discovery program leveraging this valuable scaffold.
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